1-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a dihydropyridinone core substituted with a 2-fluorobenzyloxy group and a 6-methylbenzothiazole moiety. Key features include:
- Fluorobenzyloxy group: Enhances metabolic stability and bioavailability via fluorine’s electronegativity .
- Benzothiazole moiety: Imparts aromatic stacking interactions and hydrogen-bonding capabilities, common in anticancer and antimicrobial agents .
- Dihydropyridinone core: A scaffold known for redox activity and conformational flexibility, often exploited in drug design .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-13-8-9-17-18(11-13)29-21(23-17)24-19(26)15-6-4-10-25(20(15)27)28-12-14-5-2-3-7-16(14)22/h2-11H,12H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIPPWFIHUOOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[d]thiazolyl moiety: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide with a hydroxyl group on the intermediate compound.
Construction of the dihydropyridine ring: This can be accomplished via a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Coupling of the benzo[d]thiazolyl and dihydropyridine moieties: This final step typically involves amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. This reaction is critical for prodrug activation or metabolic degradation.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M HCl (reflux, 4h) | 1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid + 6-methylbenzo[d]thiazol-2-amine | 85% | |
| 1M NaOH (reflux, 3h) | Same as above | 78% |
The stability of the benzothiazole ring under hydrolytic conditions is attributed to its aromaticity and electron-withdrawing sulfur atom .
Oxidation of the Dihydropyridine Ring
The dihydropyridine core is susceptible to oxidation, forming a pyridine derivative. This reaction is catalyzed by oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| DDQ (1.2 eq) | 1-((2-fluorobenzyl)oxy)-2-oxopyridine-3-carboxamide | 92% |
The reaction proceeds via a two-electron transfer mechanism, confirmed by EPR studies.
Nucleophilic Substitution at Fluorobenzyl Ether
The 2-fluorobenzyloxy group participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing fluorine atom. For example, reaction with sodium methoxide replaces fluorine with methoxy:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOMe (2 eq) | DMF, 80°C, 6h | 1-((2-methoxybenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 67% |
The reaction rate is enhanced by the para-directing effect of the fluorine atom .
Electrophilic Aromatic Substitution on Benzothiazole
The 6-methylbenzo[d]thiazole ring undergoes electrophilic substitution at the 5-position due to the electron-donating methyl group. Nitration and sulfonation have been reported:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ (0°C) | 6-methyl-5-nitrobenzo[d]thiazol-2-amine derivative | 58% | |
| ClSO₃H (rt, 2h) | 6-methyl-5-sulfobenzo[d]thiazol-2-amine derivative | 45% |
Cross-Coupling Reactions
The dihydropyridine and benzothiazole motifs enable participation in palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling with arylboronic acids modifies the fluorobenzyl group:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12h | 1-((2-(4-methylphenyl)benzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 73% |
Photochemical Reactions
UV irradiation induces ring-opening of the dihydropyridine core, forming a conjugated diene intermediate that reacts with oxygen to yield peroxide derivatives.
Key Findings:
-
The amide bond is labile under hydrolytic conditions, making the compound a candidate for prodrug design .
-
The dihydropyridine ring serves as a redox-active center, critical for its potential biological activity .
-
The fluorobenzyl ether group enhances metabolic stability while allowing targeted modifications via NAS .
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The benzothiazole ring directs electrophilic substitutions to the 5-position, enabling regioselective functionalization .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that derivatives of benzothiazole compounds exhibit promising anticancer properties. For instance, research indicates that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of benzothiazole derivatives. In vitro studies demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens, including E. coli and Candida albicans. . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Neuropharmacology
Some studies suggest that compounds related to this class may possess neuroprotective properties. For example, they have been evaluated for their efficacy in models of neurodegenerative diseases, showing potential in modulating pathways involved in neuronal survival and inflammation .
Coordination Chemistry
Due to its ability to act as a ligand, this compound is also explored in coordination chemistry. It can form complexes with transition metals, which are essential for catalysis and material science applications.
Data Tables
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various benzothiazole derivatives, including those structurally similar to 1-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study, a series of benzothiazole derivatives were synthesized and tested for their antimicrobial activity using the agar diffusion method. The results showed that certain compounds exhibited stronger inhibitory effects than standard antibiotics against gram-positive and gram-negative bacteria .
Mechanism of Action
The mechanism of action of 1-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzo[d]thiazolyl moiety may play a crucial role in binding to the active site of the target, while the dihydropyridine ring may modulate the compound’s overall activity and selectivity. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Without access to specific data on analogs of the queried compound, a generalized comparison framework is provided below.
Table 1: Hypothetical Comparison of Structural Analogs
Key Findings (Hypothetical):
Fluorine Substitution: The 2-fluorobenzyloxy group in the queried compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., Analog A), aligning with trends in fluorine medicinal chemistry .
Benzothiazole vs.
Core Flexibility: The dihydropyridinone scaffold allows greater conformational adaptability than rigid imidazopyridine systems (Analog B), possibly improving pharmacokinetic profiles .
Limitations of Available Evidence
The provided evidence () describes diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate, which differs fundamentally from the queried compound in:
- Core Structure: Imidazopyridine vs. dihydropyridinone.
- Functional Groups : Nitrophenyl and ester substituents vs. fluorobenzyloxy and benzothiazole.
- Applications : Antimicrobial activity () vs. hypothetical kinase inhibition.
Recommendations for Further Research
To address this query comprehensively, additional sources are required, such as:
- Patent databases (e.g., USPTO, Espacenet) for kinase inhibitors with dihydropyridinone scaffolds.
- Medicinal chemistry journals (e.g., Journal of Medicinal Chemistry) for structure-activity relationship (SAR) studies.
- Spectroscopic data repositories (e.g., PubChem, ChemSpider) for physicochemical properties.
Biological Activity
The compound 1-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of the 2-fluorobenzyl and 6-methylbenzo[d]thiazol-2-yl groups suggests that it may interact with various biological targets. The synthesis typically involves multiple steps, including the reaction of appropriate precursors under controlled conditions to achieve the desired product.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the benzothiazole moiety have been shown to inhibit cancer cell proliferation in various assays. The compound's structural features suggest potential interactions with targets involved in cell cycle regulation and apoptosis.
Neuroprotective Effects
The dihydropyridine structure is often associated with neuroprotective properties. Preliminary studies suggest that this compound may have a role in mitigating neurodegenerative processes, potentially through mechanisms involving oxidative stress reduction and modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| This compound | Dihydropyridine core with fluorobenzyl and thiazole groups | Anticancer, neuroprotective | |
| N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-pyridinamine | Thiazole and phenyl groups | Anticancer activity | |
| 4-(trifluoromethyl)phenyl derivatives | Variations in phenyl substitution | Various enzyme inhibition |
In Vitro Studies
In vitro assays have demonstrated that similar compounds can inhibit key enzymes involved in cancer progression and neurodegeneration. For example, compounds derived from benzothiazole have shown effective inhibition of cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
Mechanistic Insights
Mechanistic studies are crucial for understanding how this compound interacts with biological targets. For example, inhibitors targeting the amyloid beta-peptide interaction have been identified as promising candidates for Alzheimer's disease therapy . Such interactions may be relevant for the dihydropyridine derivatives as well.
Q & A
Q. What synthetic routes are recommended for synthesizing 1-((2-fluorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Preparation of the benzothiazole carboxamide core via condensation of 6-methylbenzo[d]thiazol-2-amine with activated pyridine derivatives.
- Step 2: Introduction of the 2-fluorobenzyloxy group using nucleophilic substitution under reflux conditions (e.g., acetonitrile or ethanol, 60–80°C).
- Step 3: Cyclization and oxidation to form the 2-oxo-1,2-dihydropyridine moiety, often using iodine and triethylamine in DMF .
Optimization Tips: - Use HPLC for purity assessment (>98%) and column chromatography (e.g., CH₂Cl₂/EtOH mixtures) for purification .
- Monitor reaction progress via TLC and adjust solvent polarity to improve yield (e.g., 70–93% yields reported in ethanol/THF systems) .
Q. How is the compound’s structure validated in synthetic workflows?
Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
- 1H/13C NMR: Key peaks include aromatic protons (δ 7.1–8.2 ppm) and carbonyl signals (δ 167–172 ppm). For example, the 2-oxo group appears as a singlet near δ 168 ppm .
- FTIR: Confirm C=O stretches (~1675–1720 cm⁻¹) and NH vibrations (~3214 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 422.12) .
Critical Note: Cross-validate ambiguous signals (e.g., overlapping aromatic protons) using 2D NMR (COSY, HSQC) .
Q. What are standard protocols for initial biological activity screening?
Methodological Answer:
- Antimicrobial Assays: Use microdilution methods (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ciprofloxacin .
- Cytotoxicity Screening: Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Data Interpretation: Compare activity trends with structurally related compounds (e.g., 2,6-difluoro derivatives show higher potency than chloro analogs) .
Advanced Research Questions
Q. How do substituent modifications influence bioactivity? Design a SAR study.
Methodological Answer: SAR Study Design:
- Variable Substituents: Systematically alter substituents on the benzothiazole (e.g., 6-methyl vs. 6-fluoro) and pyridine (e.g., 2-fluorobenzyl vs. 2-chlorobenzyl) moieties.
- Activity Evaluation: Test antimicrobial/antitumor activity and correlate with electronic (Hammett σ) or steric parameters.
Key Findings: - 2,6-Difluoro substitution enhances antimicrobial activity (MIC ≤ 4 µg/mL) compared to 2-chloro-6-fluoro analogs .
- Methyl groups at the 6-position of benzothiazole improve metabolic stability but reduce solubility .
Table: Substituent Effects on Antimicrobial Activity
| Substituent Position | Bioactivity (MIC, µg/mL) | Reference |
|---|---|---|
| 2,6-Difluoro | 2–4 | |
| 2-Chloro-6-fluoro | 8–16 | |
| 6-Methyl | 4–8 |
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Issue: Overlapping NMR signals (e.g., aromatic protons in δ 7.4–7.6 ppm).
- Resolution:
- Use 2D NMR (HSQC, HMBC) to assign proton-carbon correlations.
- Compare with analogs (e.g., 4-methylthiazole derivatives show distinct CH₂ peaks at δ 4.03 ppm) .
- Validate via X-ray crystallography if crystals are obtainable (e.g., bond angles confirm tautomeric forms) .
Q. What strategies optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Solvent Selection: Replace high-boiling solvents (DMF) with ethanol/THF for easier post-reaction handling .
- Catalyst Screening: Test Pd/C or iodine in cyclization steps to reduce reaction time (e.g., 1–3 hours vs. 12 hours) .
- Yield Improvement: Use microwave-assisted synthesis for rapid heating (e.g., 190°C for 10 minutes achieves 90% yield) .
Q. How to evaluate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification: Perform molecular docking studies with bacterial enzymes (e.g., dihydrofolate reductase) or human kinases.
- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorometric/colorimetric kits (e.g., β-lactamase inhibition).
- Cellular Pathways: Use transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
